molecular formula C25H25N3O3S2 B3309452 4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide CAS No. 941967-11-9

4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide

Cat. No.: B3309452
CAS No.: 941967-11-9
M. Wt: 479.6 g/mol
InChI Key: ZMQLTFOIGRLHDE-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethyl-1,3-benzothiazole.

    Sulfonylation: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 4-aminobutanamide and pyridine-2-carboxaldehyde under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A similar compound with sulfonyl and benzothiazole groups.

    6-Ethyl-1,3-benzothiazole-2-amine: Shares the benzothiazole core structure.

    N-(2-Pyridylmethyl)-4-aminobutanamide: Contains the pyridinyl and butanamide groups.

Uniqueness

4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-2-19-13-14-22-23(17-19)32-25(27-22)28(18-20-9-6-7-15-26-20)24(29)12-8-16-33(30,31)21-10-4-3-5-11-21/h3-7,9-11,13-15,17H,2,8,12,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQLTFOIGRLHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide
Reactant of Route 3
4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide
Reactant of Route 4
4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide
Reactant of Route 6
4-(benzenesulfonyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide

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